3-Amino-5-fluorobenzamide
Overview
Description
3-Amino-5-fluorobenzamide is a chemical compound with the molecular formula C7H7FN2O. It has garnered significant attention in the scientific community due to its unique physical, chemical, and biological properties. This compound is characterized by the presence of an amino group at the third position and a fluorine atom at the fifth position on the benzamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluorobenzamide typically involves the substitution of fluorine at the 5-position of a benzamide ring. One common method starts with 3-nitro-5-fluorobenzamide, which undergoes reduction to form the desired compound . The reaction conditions often include the use of reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available precursors. The process generally includes nitration, reduction, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as iron powder and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Amino-5-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
- 3-Amino-4-fluorobenzamide
- 3-Amino-2-fluorobenzamide
- 4-Amino-5-fluorobenzamide
Comparison: 3-Amino-5-fluorobenzamide is unique due to the specific positioning of the amino and fluorine groups on the benzamide ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-amino-5-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBNJYARAWCSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676371 | |
Record name | 3-Amino-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036757-40-0 | |
Record name | 3-Amino-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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